2'-Hydroxy-3-phenylpropiophenone-d5
Description
Properties
CAS No. |
1346601-26-0 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
231.306 |
IUPAC Name |
1-(2-hydroxyphenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one |
InChI |
InChI=1S/C15H14O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2/i1D,2D,3D,6D,7D |
InChI Key |
JCPGMXJLFWGRMZ-FSTBWYLISA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2O |
Synonyms |
1-(2-Hydroxy-phenyl)-3-(phenyl-d5)-propan-1-one; Propafenone Imp. A-d5 (EP) |
Origin of Product |
United States |
Methodologies for the Synthesis of Site Specific Deuterated Propiophenones
Strategies for Deuterium (B1214612) Incorporation in Organic Synthesis
The synthesis of deuterated molecules can be achieved through various tactics, which are generally classified as either direct hydrogen-deuterium exchange reactions or the use of deuterated precursors in a multi-step synthesis. snnu.edu.cn The choice of strategy depends on the desired location of the deuterium atoms, the complexity of the target molecule, and the availability of starting materials. For a molecule such as 2'-Hydroxy-3-phenylpropiophenone-d5, where the deuterium labels are specifically on the 3-phenyl ring, the most effective methods involve either the direct, selective deuteration of the aromatic ring or building the molecule from a pre-deuterated phenyl-d5 unit.
Hydrogen-deuterium (H-D) exchange represents the most direct and atom-economical method for introducing deuterium into a C-H bond. nju.edu.cn These reactions involve treating the substrate with a deuterium source, often in the presence of a catalyst, to replace one or more hydrogen atoms with deuterium.
Transition metals are powerful catalysts for H-D exchange reactions, capable of activating otherwise inert C-H bonds. nju.edu.cn Iridium, palladium, and ruthenium complexes are particularly effective for the deuteration of aromatic compounds. snnu.edu.cnuni-rostock.de
Iridium Catalysis: Iridium complexes, such as Crabtree's catalyst, are highly versatile for ortho-directed H-D exchange. snnu.edu.cnuni-rostock.de The presence of a directing group on the aromatic ring, like the carbonyl group in a propiophenone (B1677668), guides the iridium catalyst to activate the C-H bonds at the positions ortho to it. snnu.edu.cnresearchgate.net For 2'-Hydroxy-3-phenylpropiophenone, the ketone's carbonyl group and the hydroxyl group could direct deuteration to the ortho positions on the hydroxyphenyl ring. However, to achieve the desired phenyl-d5 substitution on the other ring, this method is not directly applicable unless the directing group is on that ring.
Palladium Catalysis: Palladium catalysts, often used with D₂O, can facilitate H-D exchange at various positions. nih.govresearchgate.net For instance, palladium on carbon (Pd/C) in the presence of aluminum and D₂O can generate D₂ gas in situ for the exchange reaction. nih.gov While effective for some substrates, palladium-catalyzed ortho-deuteration of aromatic ketones has shown limited success, often requiring harsh acidic conditions which may instead promote deuteration at the α-carbonyl position via enolization. uni-rostock.denih.gov
Ruthenium Catalysis: Ruthenium catalysts have also been employed for H-D exchange on aromatic ketones. uni-rostock.de Similar to iridium, these reactions often rely on directing groups to achieve site-selectivity.
The general mechanism for ortho-directed H-D exchange involves the coordination of the directing group (e.g., the carbonyl oxygen) to the metal center, followed by the activation of the nearby ortho-C-H bond to form a cyclometalated intermediate. Subsequent reaction with a deuterium source, like D₂ gas or D₂O, leads to the deuterated product. uni-rostock.de
Acid- and base-catalyzed exchange reactions are classic methods for deuterating ketones. acs.orgacs.org These methods specifically target the α-protons, which are the hydrogen atoms on the carbon adjacent to the carbonyl group.
Base-Catalyzed Exchange: In the presence of a base (e.g., NaOD) and a deuterium source like D₂O, a ketone with α-protons will undergo deprotonation to form an enolate intermediate. This enolate then gets quenched by a deuteron (B1233211) from the D₂O, resulting in an α-deuterated ketone. rsc.orgmdpi.com
Acid-Catalyzed Exchange: Under acidic conditions (e.g., D₂SO₄ in D₂O), the carbonyl oxygen is protonated (deuterated), making the α-protons more acidic and facilitating the formation of an enol. The enol then tautomerizes back to the keto form, incorporating a deuterium atom at the α-position. acs.orgrsc.org
For the synthesis of this compound, where the deuterium atoms are on the 3-phenyl ring, these methods are unsuitable. Acid or base catalysis would exclusively deuterate the C-2 position (the CH₂ group between the carbonyl and the phenyl ring), not the aromatic ring. uni-rostock.demdpi.com
| Method | Target Site | Deuterium Source | Catalyst/Reagent | Suitability for this compound |
|---|---|---|---|---|
| Transition Metal-Catalyzed H/D Exchange | Ortho-position to a directing group | D₂, D₂O | Ir, Pd, Ru complexes | Low (Would deuterate the hydroxyphenyl ring, not the target phenyl-d5 ring) |
| Acid-Catalyzed Exchange | α-Carbon to carbonyl | D₂O | D₂SO₄, TfOD | Unsuitable (Deuterates the wrong position) |
| Base-Catalyzed Exchange | α-Carbon to carbonyl | D₂O | NaOD | Unsuitable (Deuterates the wrong position) |
Photochemical methods offer a transition-metal-free alternative for deuteration. nih.gov Direct UV irradiation of aromatic compounds in a deuterated solvent can induce H-D exchange. nih.govnasa.gov For example, photoexcitation of an aromatic compound can transiently increase its basicity, allowing it to be deuterated by a weak acid like deuterated hexafluoroisopropanol (HFIP-d₁). nih.gov Another approach involves photoredox catalysis which can generate highly reactive radical intermediates that are subsequently deuterated. nju.edu.cnacs.org While these methods can be powerful for labeling complex molecules, achieving the specific perdeuteration of a single phenyl ring in a molecule like 2'-Hydroxy-3-phenylpropiophenone while leaving the other ring untouched would be a significant selectivity challenge.
A more reliable and often preferred strategy for producing specifically labeled compounds like this compound is to build the molecule from smaller, pre-deuterated building blocks. Current time information in Bangalore, IN.nih.govnih.gov This bottom-up approach ensures that the deuterium atoms are precisely located in the final structure.
The synthesis would involve incorporating a phenyl-d5 group using a deuterated reagent. A plausible synthetic route for the non-deuterated parent compound, 2'-Hydroxy-3-phenylpropiophenone, involves the reaction of 2'-hydroxychalcone (B22705) with a reducing agent or a Friedel-Crafts type reaction. wipo.int Adapting this for the d5-analogue would involve using a deuterated starting material.
A highly effective strategy would be a Friedel-Crafts acylation or a similar coupling reaction using a deuterated phenyl-containing reagent. For example, one could envision a reaction sequence starting with benzene-d6.
Plausible Synthetic Route:
Preparation of a Deuterated Phenyl Reagent: Benzene-d6 could be converted into 3-phenyl-d5-propionic acid or its corresponding acid chloride.
Fries Rearrangement or Friedel-Crafts Acylation: Phenyl acetate (B1210297) could be acylated with 3-phenyl-d5-propionyl chloride in a Friedel-Crafts reaction, followed by a Fries rearrangement to move the acyl group to the ortho position of the phenol, yielding this compound.
Alternatively, using organometallic reagents provides another robust pathway.
Organolithium Reagents: Reagents like phenyl-d5-lithium (C₆D₅Li), prepared from bromobenzene-d5, could be used. nih.gov
Metal Deuterides: While powerful reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) are excellent for converting carbonyls to deuterated alcohols or other functional groups, they are less direct for creating a C-C bond with a deuterated aryl group in this context. researchgate.net
| Deuterated Reagent | Application in Synthesis | Example Precursor for Target Molecule |
|---|---|---|
| Benzene-d6 | Starting material for building the deuterated phenylpropane side chain | 3-(Phenyl-d5)propionic acid |
| Phenyl-d5-magnesium bromide | Grignard reagent for coupling reactions | Used to form the C-C bond of the phenylpropane unit |
| Lithium aluminum deuteride (LiAlD₄) | Reduction of carbonyls or other functional groups | Not ideal for creating the C-aryl bond, but useful for other deuterations |
| Deuterium oxide (D₂O) | Deuteron source for exchange reactions or quenching organometallics | Used in H/D exchange or to prepare other deuterated reagents |
Ultimately, the synthesis via deuterated precursors offers superior control over the precise location of the deuterium atoms, making it the most logical and scientifically sound approach for preparing this compound.
Synthesis via Deuterated Precursors
Multi-Step Synthetic Pathways with Deuterium Introduction at Key Intermediates
A common and effective approach for synthesizing site-specifically deuterated compounds involves multi-step reaction sequences where deuterium is introduced at a specific, stable intermediate stage. This strategy allows for greater control over the final deuteration pattern.
For the synthesis of this compound, a plausible multi-step pathway could involve the deuteration of a precursor to the phenylpropiophenone skeleton. For example, a deuterated phenylacetic acid or a deuterated acetophenone (B1666503) derivative could be used as a starting material. The synthesis of deuterated analogs of pharmaceuticals often employs such multi-step approaches to provide internal analytical standards for LC/MS/MS analysis. iaea.org A general synthesis of 2'-Hydroxy-3-phenylpropiophenone involves the reaction of o-hydroxyacetophenone with benzaldehyde (B42025) to form 2'-hydroxychalcone, which is then reduced. wipo.int A deuterated version could potentially be synthesized by using a deuterated benzaldehyde in the initial step.
Another strategy involves the use of deuterated reagents at a key step. For instance, the synthesis of deuterated vitamin D metabolites has been achieved by reacting specific intermediates with a deuterated Grignard reagent (CD₃MgBr) or with deuterium oxide (D₂O). mdpi.com Similarly, deuterated enaminones have been synthesized from methyl ketones and deuterated methyl formate (B1220265) (DCO₂Me) with high isotopic fidelity. nih.gov These examples highlight the versatility of introducing deuterium via specific reagents in a multi-step synthesis.
Advanced Techniques for Controlled Deuteration
Recent advancements in synthetic chemistry have led to the development of more sophisticated methods for controlled deuteration, offering improved site-selectivity and efficiency.
Achieving site-selective deuteration is a significant challenge. nih.gov One of the most common and efficient methods is hydrogen isotope exchange (HIE), which can be catalyzed by various metals. researchgate.net For example, supported iridium nanoparticles have been developed as a catalyst for the regioselective deuteration of arenes and heteroarenes, showing high chemo- and regioselectivity. chemrxiv.org This method selectively deuterates para- and meta-C(sp²)-H bonds, leaving other positions untouched. chemrxiv.org
Enzymatic methods also offer high site-selectivity. For instance, a two-protein system has been shown to catalyze Cα and Cβ H/D exchange of amino acids, demonstrating the potential of biocatalysis for specific deuteration. nih.gov For propiophenone derivatives, α-trideuteromethylation has been achieved using ruthenium catalysts, yielding α-CD₃-alkylated propiophenone. nih.gov
Continuous flow chemistry has emerged as a powerful tool for the synthesis of deuterated compounds, offering advantages such as improved reaction efficiency, scalability, and safety. nih.govtn-sanso.co.jp Flow reactors can operate at high temperatures and pressures, facilitating H-D exchange reactions with sources like D₂O. tn-sanso.co.jp This technology allows for the rapid and efficient installation of deuterium atoms into various organic frameworks. researchgate.netnih.gov For example, Pd/C-catalyzed flow deuteration has been successfully applied to various organic molecules. researchgate.net The use of H-Cube systems, which generate high-purity deuterium gas from the electrolysis of D₂O, further streamlines the deuteration process in a continuous flow setup. thalesnano.com
Characterization of Deuterated Products for Isotopic Purity and Regioselectivity
After synthesis, it is crucial to accurately determine the isotopic purity and the precise location of the deuterium atoms within the molecule. This is achieved through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Techniques for Deuterium Content and Location (e.g., NMR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the site of deuteration. iastate.eduwikipedia.org In ¹H NMR, the absence of a signal at a specific chemical shift indicates the replacement of a proton with a deuteron. wikipedia.orgresearchgate.net Conversely, ²H NMR can directly detect the presence and chemical environment of deuterium atoms. wikipedia.org ¹³C NMR is also informative, as the coupling patterns between carbon and deuterium differ from those between carbon and hydrogen. wikipedia.orguobasrah.edu.iq For complex molecules, two-dimensional NMR techniques like COSY and NOESY can provide further structural information and confirm the location of deuterium atoms. researchgate.netresearchgate.net
Advanced Analytical Applications in Quantitative and Qualitative Research
Role of Deuterated Internal Standards in Mass Spectrometry-Based Analysis
In the field of analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), achieving high precision and accuracy is paramount. clearsynth.com Deuterated internal standards, such as 2'-Hydroxy-3-phenylpropiophenone-d5, are considered the gold standard for quantitative analysis. oup.com These standards are chemically identical to the analyte of interest but are labeled with stable isotopes of hydrogen (deuterium, D), which increases their molecular weight. clearsynth.comaptochem.com This isotopic labeling allows researchers to distinguish the internal standard from the target analyte during mass spectrometric detection. clearsynth.com The primary function of an internal standard is to correct for the variability inherent in sample preparation and instrumental analysis, including errors in dilution, extraction recovery, injection volume, and ionization efficiency. aptochem.comscispace.com
This compound is specifically a labeled metabolite of Propafenone, an antiarrhythmic drug. pharmaffiliates.com This makes it an ideal internal standard for pharmacokinetic studies, therapeutic drug monitoring, and metabolomics research involving Propafenone and its derivatives. texilajournal.compubcompare.ai
Principles of Stable Isotope Dilution Mass Spectrometry (SIDMS)
Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful analytical technique that leverages isotopically labeled compounds to achieve highly accurate and precise quantification. ontosight.ainih.gov The core principle of SIDMS involves adding a known quantity of a stable isotope-labeled standard, like this compound, to a sample before any processing or analysis. ontosight.ai This "spike" acts as an internal benchmark.
Because the labeled standard (e.g., this compound) and the native analyte (e.g., 2'-Hydroxy-3-phenylpropiophenone) are chemically and physically almost identical, they behave the same way during sample extraction, cleanup, chromatography, and ionization in the mass spectrometer. nih.govtandfonline.com Any loss of analyte during sample preparation will be matched by a proportional loss of the internal standard. Similarly, any variation in the instrument's signal (ion suppression or enhancement) will affect both compounds equally. texilajournal.comwaters.com
The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. ontosight.ai By measuring the ratio of the signal intensity of the native analyte to that of the known amount of the labeled internal standard, the concentration of the analyte in the original sample can be calculated with high precision and accuracy, as the ratio remains constant despite variations in sample handling or instrument response. nih.govepa.gov
Table 1: Core Principles of Stable Isotope Dilution Mass Spectrometry (SIDMS)
| Principle | Description | Relevance of this compound |
| Isotopic Labeling | An internal standard is synthesized with stable isotopes (e.g., Deuterium), making it chemically identical but mass-distinguishable from the analyte. clearsynth.comaptochem.com | The five deuterium (B1214612) atoms in this compound provide a +5 mass unit shift from the native compound, allowing for clear differentiation by the mass spectrometer. aptochem.comtandfonline.com |
| Spiking | A precise, known amount of the deuterated internal standard is added to the unknown sample at the beginning of the workflow. ontosight.aiepa.gov | A known quantity of this compound is added to samples (e.g., plasma, urine) to quantify its non-deuterated counterpart or related propiophenone (B1677668) derivatives. texilajournal.comnih.gov |
| Co-elution & Co-ionization | The analyte and its deuterated standard exhibit nearly identical behavior during chromatography and ionization, ensuring they are affected similarly by matrix components. aptochem.comtandfonline.com | This compound is expected to co-elute with the native analyte, correcting for variations in extraction, recovery, and ionization efficiency. texilajournal.comwaters.com |
| Ratio Measurement | The mass spectrometer measures the signal intensity ratio of the analyte to the internal standard. nih.gov | The final concentration is determined by comparing the response ratio of the analyte to this compound against a calibration curve. nih.govnih.gov |
Quantitative Analysis of Propiophenone Derivatives in Complex Matrices
Propiophenone and its derivatives are found in various complex samples, from biological fluids in pharmaceutical studies to environmental water samples. texilajournal.comasme.orgresearchgate.net Analyzing these compounds accurately requires overcoming challenges posed by the sample matrix, which contains numerous other substances that can interfere with the analysis. tandfonline.com
For an analytical method to be reliable, it must undergo rigorous validation. ku.dk Using deuterated analogs like this compound is central to this process. Validation ensures the method is accurate, precise, selective, and robust for its intended purpose. clearsynth.comscispace.com
A typical validation process involves constructing a calibration curve. scispace.commdpi.com This is done by preparing a series of standards with known concentrations of the target analyte and adding a constant amount of the deuterated internal standard to each. scispace.com The ratio of the analyte's response to the internal standard's response is plotted against the analyte's concentration. nih.gov When an unknown sample (also spiked with the same amount of internal standard) is analyzed, its analyte-to-internal standard ratio is used to determine the concentration from this curve. nih.gov The use of a deuterated internal standard like this compound ensures the calibration's linearity and accuracy are not skewed by inconsistencies in sample preparation or instrument performance. ku.dkuzh.ch
Table 2: Key Parameters in Method Validation Using Deuterated Standards
| Validation Parameter | Description | Role of Deuterated Standard |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. scispace.com | Ensures the response ratio (analyte/internal standard) is linear across a defined concentration range, improving accuracy. mdpi.com |
| Accuracy | The closeness of the measured value to the true value. ku.dk | Corrects for systematic errors from sample loss or matrix effects, bringing the measured concentration closer to the actual concentration. texilajournal.com |
| Precision | The degree of agreement among a series of measurements from the same sample. ku.dk | Minimizes variability from sample preparation and instrument fluctuations, leading to more reproducible results (lower relative standard deviation). texilajournal.com |
| Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. scispace.com | The unique mass of the deuterated standard and the specificity of MS/MS detection prevent interference from other matrix components. nih.gov |
| Recovery | The efficiency of the extraction process. ku.dk | By tracking the signal of the deuterated standard, analysts can assess and correct for analyte losses during extraction. lcms.cz |
One of the most significant challenges in LC-MS analysis of complex matrices (e.g., blood, urine, soil extracts) is the "matrix effect". tandfonline.comwaters.com This phenomenon occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). tandfonline.comwaters.com These effects are a major source of imprecision and inaccuracy in quantitative analysis. waters.com
A deuterated internal standard is the most effective tool to compensate for these matrix effects. oup.comtexilajournal.comtandfonline.com Because this compound is chemically identical to its non-deuterated analog, it experiences the same degree of ion suppression or enhancement when it co-elutes from the chromatography column. waters.comresearchgate.net Since the ratio of the analyte to the internal standard is measured, and both are affected proportionally by the matrix, the ratio remains constant and the calculated concentration remains accurate. researchgate.net Even if the absolute signal for both compounds drops by 50% due to ion suppression, their ratio does not change, thus preserving the integrity of the quantitative result. tandfonline.com
Application in Environmental and Chemical Monitoring
The use of deuterated internal standards is crucial in environmental and chemical monitoring, where target analytes often exist at trace levels within highly complex matrices like wastewater, soil, and industrial effluents. clearsynth.comasme.orgcdnisotopes.com The accuracy demanded by regulatory bodies like the U.S. Environmental Protection Agency (EPA) necessitates methods that can reliably quantify pollutants. epa.govisotope.com
For instance, propiophenone derivatives can be used in industrial synthesis, and their presence in the environment could indicate contamination. researchgate.net To monitor for a compound like 2'-Hydroxy-3-phenylpropiophenone, its deuterated analog, this compound, would be added to an environmental sample before extraction and analysis. This SIDMS approach allows for the accurate quantification of the pollutant, compensating for matrix effects from humic acids, salts, and other organic matter present in the sample. asme.orgisotope.com This ensures that data from different samples, collected at different times or from different locations, are comparable and reliable for risk assessment and regulatory compliance. pubcompare.aicdnisotopes.com
Chromatographic Deuterium Effect (CDE) in Separation Science
While deuterated standards are considered ideal, a phenomenon known as the Chromatographic Deuterium Effect (CDE) can sometimes be observed. nih.govacs.org The CDE refers to the slight difference in chromatographic retention time between a deuterated compound and its non-deuterated (protiated) counterpart. cchmc.orgacs.org In reversed-phase chromatography, the deuterated compound often elutes slightly earlier than the non-deuterated one. acs.org
This effect is generally attributed to subtle differences in the physicochemical properties of carbon-deuterium (C-D) versus carbon-hydrogen (C-H) bonds. The C-D bond is slightly shorter and less polarizable than the C-H bond, which can lead to weaker van der Waals interactions with the nonpolar stationary phase of the chromatography column. cchmc.org This reduced interaction results in a slightly shorter retention time for the deuterated compound. acs.org
For SIDMS to work perfectly, the analyte and its internal standard must co-elute. waters.com If the CDE is significant, the two compounds may separate enough that they experience different matrix effects at their respective retention times, which can compromise the accuracy of the quantification. waters.comresearchgate.net Therefore, during method development, it is crucial to evaluate the extent of the CDE and optimize chromatographic conditions to ensure the analyte and its deuterated standard, such as 2'-Hydroxy-3-phenylpropiophenone and its d5 analog, elute as closely as possible. nih.gov
Mechanistic Understanding of Differential Isotope Elution in Chromatography
The phenomenon where deuterated compounds exhibit different retention times compared to their non-deuterated (protiated) analogs in chromatography is known as the chromatographic isotope effect (CIE) or, more specifically, the chromatographic deuterium effect (CDE). acs.org In most cases, particularly in reversed-phase liquid chromatography (RPLC), deuterated compounds like this compound elute slightly earlier than their corresponding ¹H-isotopologues. nih.govresearchgate.net
The fundamental mechanism behind this effect is rooted in subtle differences in intermolecular forces. nih.gov The C-D bond is slightly shorter and stronger than the C-H bond, a consequence of its lower zero-point vibrational energy. unam.mxbath.ac.uk This leads to a smaller molecular volume and reduced polarizability for the deuterated molecule. researchgate.netcchmc.org
In reversed-phase chromatography, where separation is based on hydrophobic interactions, the weaker van der Waals forces between the deuterated analyte and the nonpolar stationary phase result in a shorter retention time. researchgate.netcchmc.org Essentially, the protiated (non-deuterated) compounds interact more strongly with the stationary phase than their deuterated counterparts. researchgate.netcchmc.org This difference in interaction strength is the primary driver for the observed differential elution. nih.gov The magnitude of this effect can be influenced by several factors, including the number and position of deuterium atoms in the molecule, the nature of the stationary phase, and the mobile phase composition. researchgate.netresearchgate.net For instance, the isotope effect is often more pronounced when deuterium is substituted in an aromatic ring compared to an aliphatic chain. researchgate.net
Table 1: Factors Influencing the Chromatographic Deuterium Effect (CDE)
| Factor | Description | Impact on Retention |
|---|---|---|
| Bond Properties | The C-D bond is shorter, stronger, and less polarizable than the C-H bond. unam.mxresearchgate.net | Leads to weaker intermolecular (van der Waals) interactions with the stationary phase. researchgate.netcchmc.org |
| Molecular Volume | Deuterated molecules have a slightly smaller average volume. researchgate.net | Reduces the contact surface area for interaction with the stationary phase. |
| Stationary Phase | The type of stationary phase (e.g., C18, Phenyl, PFP) influences interactions. acs.orgcchmc.org | Phenyl or pentafluorophenyl (PFP) columns may reduce the CDE through specific electronic interactions. acs.org |
| Mobile Phase | Composition and additives (e.g., pH) can alter analyte-phase interactions. acs.org | Basic mobile phase conditions have been shown to reduce the CDE on certain columns. acs.org |
| Deuteration Site | The location of deuterium atoms (aromatic vs. aliphatic) affects the magnitude of the CIE. researchgate.net | Substitution on an aromatic ring generally produces a more significant effect than on an aliphatic chain. researchgate.net |
Integration with Other Analytical Techniques
The utility of this compound is enhanced when chromatography is coupled with other powerful analytical techniques that can provide detailed structural and bonding information.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Deuterated Propiophenones
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, and the use of deuterated compounds offers several advantages. neofroxx.comethernet.edu.et In ¹H NMR spectroscopy, the replacement of a proton with a deuteron (B1233211) (a nucleus with a different gyromagnetic ratio and a spin quantum number of 1) results in the disappearance of the corresponding signal from the spectrum. ethernet.edu.et This simplifies complex spectra and aids in signal assignment.
For a molecule like this compound, where the five protons on the phenyl ring are replaced by deuterium, the corresponding aromatic signals in the ¹H NMR spectrum would be absent, confirming the location of the isotopic label.
Advanced 2D NMR techniques can further probe the structure of deuterated compounds. For instance, ²H-¹H correlation spectroscopy experiments can be used to identify through-space interactions between deuterium and nearby protons, providing valuable information about the molecule's conformation and intermolecular packing in the solid state. chemrxiv.org The use of deuterated solvents is also a standard practice in NMR to avoid large solvent signals that would otherwise obscure the signals from the analyte. neofroxx.com
Table 2: Application of NMR Spectroscopy to Deuterated Propiophenones
| NMR Technique | Application for this compound | Reference |
|---|---|---|
| ¹H NMR | Confirms the site of deuteration by observing the disappearance of signals corresponding to the substituted protons. | ethernet.edu.et |
| ²H NMR | Directly detects the deuterium nuclei, providing information about the electronic environment at the labeled sites. | chemrxiv.org |
| 2D ²H-¹H Correlation Spectroscopy | Elucidates the 3D structure and molecular packing by revealing spatial proximities between deuterium and hydrogen atoms. | chemrxiv.org |
Mechanistic Elucidation of Organic Reactions Via Deuterium Labeling
Tracing Reaction Pathways and Intermediate Formation
Mechanistic Insights into Oxidation and Reduction Processes
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), at specific molecular positions is a powerful tool for elucidating the mechanisms of chemical reactions, particularly in oxidation and reduction processes. This technique primarily relies on the kinetic isotope effect (KIE), where the cleavage of a carbon-deuterium (C-D) bond is significantly slower than the cleavage of a corresponding carbon-hydrogen (C-H) bond due to the higher vibrational energy of the C-D bond. By strategically placing deuterium atoms within a molecule like 2'-Hydroxy-3-phenylpropiophenone-d5, researchers can probe whether a specific C-H bond is broken during the rate-determining step of a reaction.
In the context of this compound, where the five deuterium atoms are located on the 3-phenyl ring, the influence of deuteration can be observed in reactions directly involving this ring. For instance, in an oxidation reaction such as aromatic hydroxylation catalyzed by a cytochrome P450 enzyme, the breaking of a C-H bond on the phenyl ring is often the rate-limiting step. nih.gov If this oxidation were to occur on the deuterated phenyl ring of this compound, a primary KIE would be expected, leading to a noticeably slower reaction rate compared to its non-deuterated counterpart. Observing such an effect provides strong evidence for a mechanism involving the direct cleavage of that C-H (or C-D) bond in the slowest step of the reaction. nih.gov
Conversely, in a reduction reaction targeting the ketone functional group of this compound, the deuterium labels on the distal phenyl ring would not be expected to produce a significant primary KIE. However, they could induce minor secondary isotope effects, which arise from changes in hybridization or steric environment at the reaction center. These smaller effects can still provide subtle insights into the transition state of the reduction mechanism. Deuterium labeling studies have been instrumental in understanding redox deracemization processes and the mechanisms of enzymes like aldehyde oxidase. nih.govresearchgate.net
The following table illustrates a hypothetical comparison of reaction rates for an oxidation reaction involving the 3-phenyl group, demonstrating the kinetic isotope effect.
| Compound | Relative Rate Constant (k) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|
| 2'-Hydroxy-3-phenylpropiophenone | kH | 3.3 |
| This compound | kD |
This table presents hypothetical data for illustrative purposes, based on typical primary deuterium isotope effects observed in enzymatic oxidation reactions. nih.gov
Deuterium as a Probe for Molecular Dynamics and Structure
Beyond its use in mechanistic studies, deuterium serves as a highly effective probe for investigating molecular dynamics and structure. chem-station.com The distinct nuclear properties of deuterium (²H) compared to protium (B1232500) (¹H) make it invaluable in advanced spectroscopic and scattering techniques. wikipedia.org
Neutron scattering is another powerful technique where deuterium labeling is essential. nih.gov Protons have a large and incoherent neutron scattering cross-section, which can create significant background noise. Deuterium, in contrast, has a much smaller and more coherent scattering cross-section. By selectively replacing hydrogen with deuterium in this compound, its visibility in a complex biological system can be dramatically enhanced in neutron scattering experiments. nih.gov For example, if this molecule were bound to a protein, a neutron diffraction experiment using the deuterated ligand would allow for the precise determination of the location and orientation of the d5-phenyl group within the protein's binding pocket, providing critical structural insights that are often difficult to obtain with other methods. nih.gov
The fundamental differences in the nuclear properties of protium and deuterium that enable these applications are summarized in the table below.
| Nuclear Property | Protium (¹H) | Deuterium (²H) |
|---|---|---|
| Natural Abundance | ~99.98% | ~0.0156% |
| Nuclear Spin (I) | 1/2 | 1 |
| NMR Frequency (at constant field) | Significantly different from ²H | Significantly different from ¹H |
| Neutron Scattering Cross-Section (barns) | ~82 (incoherent) | ~7.6 (coherent) |
Research Applications in Metabolic and Dispositional Studies Non Clinical Focus
Deuterium (B1214612) Labeling for Tracing Metabolic Fate in Model Systems
Deuterium-labeled compounds are powerful tracers for elucidating the metabolic fate of molecules in various research models. symeres.comsemanticscholar.org Because the physical and chemical properties of a deuterated compound are nearly identical to its non-deuterated counterpart, it follows the same metabolic routes within a biological system. wikipedia.org However, the increased mass from the deuterium atoms allows it to be distinguished and tracked using analytical techniques like mass spectrometry. scioninstruments.com
Elucidation of Metabolic Pathways and Transformations
The use of 2'-Hydroxy-3-phenylpropiophenone-d5 is instrumental in clarifying the metabolic transformations of its non-deuterated analog. 2'-Hydroxy-3-phenylpropiophenone is a known metabolite of the antiarrhythmic drug Propafenone. chemicalbook.comnih.govpharmaffiliates.com Propafenone itself undergoes complex metabolism, primarily by cytochrome P450 enzymes, including CYP2D6, CYP3A4, and CYP1A2. researchgate.netnih.gov Its main metabolic pathways include 5-hydroxylation to form 5-hydroxypropafenone (B19502) and N-dealkylation to produce norpropafenone. semanticscholar.orgdrugbank.com
By administering this compound to in vitro research models, such as liver microsomes, scientists can track the appearance of deuterated downstream metabolites. nih.gov The five-dalton mass shift of the labeled phenyl ring makes it easy to identify subsequent metabolic products using mass spectrometry. For example, if the terminal phenyl ring of 2'-Hydroxy-3-phenylpropiophenone undergoes hydroxylation, a common metabolic reaction, the resulting metabolite would be heavier by the mass of an oxygen atom plus the five deuterium atoms. This allows researchers to definitively confirm metabolic pathways and identify previously unknown or unexpected metabolites. acs.org
Investigating Metabolic Stability and Enzyme Interactions in Research Models
Deuteration is a key strategy for investigating the metabolic stability of a compound. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. ansto.gov.au This difference in bond energy leads to the "deuterium kinetic isotope effect" (KIE), where the cleavage of a C-D bond by metabolic enzymes occurs at a slower rate than the cleavage of a C-H bond. nih.govportico.org
In the case of this compound, the deuterium atoms are placed on the terminal phenyl ring, a common site for oxidative metabolism by cytochrome P450 enzymes. researchgate.netnih.gov By comparing the rate of metabolism of the d5-labeled compound to the non-labeled version in an in vitro system (e.g., human liver microsomes), researchers can quantify the KIE. nih.gov
A significant slowing of metabolism for the deuterated version indicates that the phenyl ring is a primary "soft spot" for metabolic attack. ansto.gov.au This information is critical for understanding enzyme interactions and for designing new drug candidates with improved metabolic stability. nih.govnih.gov A rapid screening method can involve incubating a 1:1 mixture of the deuterated and non-deuterated compounds and monitoring their relative disappearance over time using tandem mass spectrometry. nih.gov
| Feature | Unlabeled Compound (2'-Hydroxy-3-phenylpropiophenone) | Deuterated Compound (this compound) | Implication for Research |
| Metabolic "Soft Spot" | Phenyl ring susceptible to rapid CYP450-mediated oxidation. | Phenyl-d5 ring is more resistant to oxidation due to the Kinetic Isotope Effect (KIE). ansto.gov.aunih.gov | Allows for identification of metabolically labile sites and investigation of enzyme mechanisms. |
| Rate of Metabolism | Faster rate of enzymatic cleavage of C-H bonds. | Slower rate of enzymatic cleavage of C-D bonds. portico.org | Helps in quantifying the contribution of a specific pathway to overall clearance. |
| Metabolite Profile | Produces standard metabolites. | May lead to "metabolic switching," where alternative metabolic pathways become more prominent due to the slowing of the primary pathway. portico.org | Provides deeper insight into all potential biotransformation routes. |
Impact of Deuteration on Dispositional Research Parameters (e.g., clearance mechanisms, half-life in research settings)
For this compound, the increased stability of the phenyl ring against metabolism would likely result in:
Reduced Clearance: The rate at which the compound is removed from the research system (e.g., plasma or microsomal incubation) would decrease. nih.gov
Prolonged Half-Life: The time it takes for the concentration of the compound to reduce by half would increase. symeres.comportico.org
Quantitative Mass Spectrometry in Metabolic Research
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone of modern metabolic research. hwb.gov.inscioninstruments.com The technique's high sensitivity and selectivity are essential for identifying and quantifying metabolites in complex biological matrices.
Use of Deuterated Propiophenones for Metabolite Quantification
One of the most critical applications of this compound is its use as an internal standard for the precise quantification of the non-labeled (endogenous or administered) 2'-Hydroxy-3-phenylpropiophenone. clearsynth.comscioninstruments.com
In quantitative LC-MS analysis, an internal standard is added in a known amount to every sample. nih.gov An ideal internal standard behaves identically to the analyte of interest during sample extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer. scispace.com Deuterated compounds like this compound are considered the "gold standard" for this purpose. clearsynth.comscioninstruments.com
Physicochemical Properties: It is chemically identical to the analyte, ensuring it co-elutes from the LC column and experiences the same degree of ionization efficiency or suppression from the sample matrix. scispace.com
Mass Distinction: Its five-dalton higher mass allows the mass spectrometer to measure its signal independently from the analyte's signal. scioninstruments.com
By comparing the peak area of the analyte to the known concentration of the internal standard, researchers can accurately calculate the analyte's concentration in the original sample, correcting for any variability introduced during the analytical process. clearsynth.com
| Parameter | Analyte (Unlabeled) | Internal Standard (d5-labeled) | Rationale for Use |
| Chemical Name | 2'-Hydroxy-3-phenylpropiophenone | This compound | Ensures identical behavior during sample processing and analysis. scispace.com |
| Molecular Weight | 226.27 g/mol | 231.30 g/mol pharmaffiliates.com | Allows for distinct detection by the mass spectrometer. |
| LC Retention Time | Identical | Identical (or nearly identical) scispace.com | Confirms similar interaction with the analytical system. |
| Ionization Efficiency | Identical | Identical | Corrects for matrix effects and instrument variability. scioninstruments.com |
| Purpose | Target of quantification | Reference for quantification | Enables accurate and precise measurement of the analyte. clearsynth.com |
Monitoring Isotopic Enrichment in Metabolic Systems
Stable isotope tracers allow for the dynamic study of metabolic fluxes. scripps.edunih.gov By introducing a labeled precursor into a biological system, researchers can monitor the rate at which the isotope label is incorporated into downstream metabolites. This measurement of isotopic enrichment provides a direct view of metabolic activity in real-time. mdpi.comnih.gov
For instance, if a deuterated precursor that is metabolized to 2'-Hydroxy-3-phenylpropiophenone were administered to a cell culture, the rate of appearance of this compound could be monitored over time. This would provide quantitative data on the flux through that specific metabolic pathway. Techniques like isotope ratio monitoring mass spectrometry (IRM-MS) are specifically designed for high-precision measurement of isotope ratios in metabolites, even at very low enrichment levels. scripps.educaltech.edu This allows for sensitive detection of subtle changes in metabolic activity within the research model.
Theoretical and Computational Chemistry Approaches
Quantum Mechanical (QM) Calculations for Deuterium (B1214612) Isotope Effects
Quantum mechanics is essential for accurately describing chemical phenomena at the atomic and subatomic levels. The difference in mass between hydrogen (protium, H) and deuterium (D) leads to significant quantum effects, primarily related to vibrational energy. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly powerful, treating the reactive part of a molecule with high-level quantum theory while the rest of the system is modeled with classical mechanics, offering a balance of accuracy and efficiency. nih.gov
A key application of QM calculations is the prediction of the Kinetic Isotope Effect (KIE), which is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org The KIE is a sensitive probe of the reaction mechanism and the structure of the transition state—the highest energy point along the reaction coordinate. core.ac.uk
The origin of the primary KIE lies in the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. escholarship.org A C-D bond is stronger and has a lower ZPVE than a C-H bond because of deuterium's greater mass. youtube.com Consequently, more energy is typically required to break a C-D bond, leading to a slower reaction rate (a "normal" KIE, kH/kD > 1). core.ac.uk
For a reaction involving 2'-Hydroxy-3-phenylpropiophenone-d5, QM methods like Density Functional Theory (DFT) would be used to:
Model the Reactants and Transition State: Geometries of the non-deuterated and deuterated reactants, as well as the transition state for a given reaction (e.g., enolization, oxidation, or reduction), would be optimized.
Calculate Reaction Barriers: The energy difference between the reactants and the transition state (the activation energy) would be calculated for both isotopologues. Differences in activation energy directly impact the KIE. escholarship.org
Predict KIE Values: Using the calculated energetic data within the framework of transition state theory, a theoretical KIE value can be determined. Comparing this value with experimental data can validate the proposed reaction mechanism. wikipedia.orgresearchgate.net For example, calculations on enzyme-catalyzed reactions have shown excellent agreement between predicted and observed KIEs, confirming the computational approach's reliability. acs.org
Table 1: Illustrative QM-Predicted Data for a Hypothetical Reaction
| Parameter | 2'-Hydroxy-3-phenylpropiophenone (H-Isotopologue) | This compound (D-Isotopologue) |
|---|---|---|
| Calculated Activation Energy (ΔE‡) | 25.0 kcal/mol | 26.2 kcal/mol |
| Predicted Rate Constant (k) | kH | kD |
| Predicted Kinetic Isotope Effect (KIE = kH/kD) | ~7.0 |
Vibrational analysis is a cornerstone of KIE calculations. After optimizing a molecular structure using QM, a frequency calculation is performed to obtain the vibrational modes of the molecule. Each vibrational mode has a specific frequency, which depends on the masses of the atoms involved.
The key considerations are:
Zero-Point Vibrational Energy (ZPVE): Even at absolute zero, molecules vibrate. The energy of this lowest vibrational state is the ZPVE. youtube.com The ZPVE is lower for heavier isotopes. For instance, the ZPVE difference between C-H and C-D bonds is the primary reason for most deuterium KIEs. researchgate.net
Vibrational Frequencies: Replacing hydrogen with deuterium leads to a decrease in the frequency of stretching and bending modes involving that atom. This shift is readily observable in infrared (IR) spectroscopy and can be accurately predicted by QM calculations.
Table 2: Illustrative Calculated Vibrational Frequencies and ZPE
| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) | Effect on ZPVE |
|---|---|---|---|
| Aromatic C-H/C-D Stretch | ~3050 | ~2270 | Lower ZPVE for C-D |
| Aromatic C-H/C-D Bend | ~1150 | ~860 | Lower ZPVE for C-D |
The sum of all vibrational ZPEs for the reactant is compared to the sum at the transition state. The change in ZPVE upon reaching the transition state differs for the H and D isotopologues, giving rise to the KIE. core.ac.uk
Molecular Dynamics (MD) Simulations for Isotopic Effects
While QM calculations focus on static structures and energies, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. This allows for the study of dynamic processes and conformational changes. To accurately capture isotope effects, path-integral MD (PI-MD) simulations are often employed, which incorporate nuclear quantum effects like zero-point energy and tunneling. aps.org
For this compound, MD simulations could reveal:
Solvent Interactions: The simulations can explore how the deuterated molecule interacts with solvent molecules (e.g., water), which can be crucial for understanding its properties in solution. PI-MD simulations of deuterated water have shown it to be slightly more structured than normal water due to weaker zero-point motions. aps.org
Force Field Parameterization: Standard MD force fields may not always capture the nuances of deuteration. In some cases, it is necessary to re-parameterize the force field against QM data to accurately reproduce the vibrational properties and intermolecular interactions of the deuterated compound. nih.gov
Q & A
Basic Research Questions
Q. What are the primary analytical techniques for characterizing 2'-Hydroxy-3-phenylpropiophenone-d5, and how do they ensure isotopic purity?
- Methodological Answer : Deuterated compounds like this compound require rigorous characterization using:
- Nuclear Magnetic Resonance (NMR) : H NMR confirms deuterium substitution by absence/proton signal reduction at specific positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (231.30 g/mol) and isotopic distribution .
- Chromatography : HPLC/GC paired with UV or MS detectors ensures purity (>98%) and distinguishes non-deuterated impurities.
Q. How is this compound synthesized, and what are critical reaction parameters?
- Methodological Answer : Synthesis typically involves acid-catalyzed deuteration of the parent compound (e.g., using DO or deuterated reagents). Critical parameters:
- Catalyst Selection : HSO or Pt/C for selective deuteration at the aromatic ring or ketone group.
- Reaction Time/Temperature : Prolonged reflux (48–72 hours) at 80–100°C optimizes deuteration efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic tracing data when using this compound as a tracer?
- Methodological Answer : Contradictions may arise from:
- Isotopic Exchange : Spontaneous H/D exchange in biological matrices, leading to false signals. Mitigate via:
- Control Experiments : Use non-deuterated analogs to baseline correct MS/NMR spectra.
- Stable pH Buffers : Maintain pH 7–8 to minimize exchange .
- Matrix Effects : Plasma proteins may bind deuterated compounds, altering bioavailability. Validate via:
- Ultrafiltration : Separate free vs. protein-bound fractions.
- Dose-Response Studies : Confirm linear pharmacokinetics .
Q. What experimental design considerations are critical when comparing this compound with its non-deuterated analog in pharmacokinetic studies?
- Methodological Answer :
- Dosing Strategy : Administer equimolar doses of deuterated and non-deuterated forms to assess isotopic effects.
- Sampling Intervals : Frequent sampling (e.g., 0, 1, 3, 6, 12 hours) captures absorption/metabolism differences.
- Analytical Sensitivity : Use tandem MS (LC-MS/MS) with isotope dilution for precise quantification .
Q. How do researchers optimize deuterium incorporation efficiency in large-scale synthesis of this compound?
- Methodological Answer :
- Deuterium Source : Use DO with aprotic solvents (e.g., DMF) to minimize quenching.
- Catalytic Systems : Pd/C or Raney nickel enhances deuteration at sterically hindered positions.
- Yield Monitoring : Track deuteration via H NMR or isotope ratio MS .
- Table 1 : Comparison of Deuteration Methods
| Method | Catalyst | Solvent | Deuteration Yield (%) |
|---|---|---|---|
| Acidic | HSO | DO | 75–85 |
| Catalytic | Pd/C | DMF | 90–95 |
| Reductive | NaBD | THF | 60–70 |
| Source: Adapted from pharmacopeial synthesis protocols . |
Methodological Guidance for Data Contradictions
Q. How should researchers address discrepancies in toxicity profiles between in vitro and in vivo studies of this compound?
- Methodological Answer :
- In Vitro Limitations : HepG2 or primary hepatocytes may lack metabolic enzymes present in vivo. Validate using:
- Microsomal Incubations : S9 fractions to simulate phase I/II metabolism.
- Species-Specific Models : Use humanized mouse models for translatability .
- Dose Scaling : Adjust in vitro doses to reflect physiological concentrations (e.g., via allometric scaling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
